Cas no 149669-45-4 (6-Methyl-3-piperidin-4-yl-1H-indole)

6-Methyl-3-piperidin-4-yl-1H-indole is a heterocyclic compound featuring a fused indole and piperidine structure, which serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique scaffold combines the pharmacophoric properties of both indole and piperidine moieties, making it a versatile building block for the synthesis of bioactive molecules. The methyl substitution at the 6-position enhances steric and electronic modulation, while the piperidin-4-yl group provides a functional handle for further derivatization. This compound is particularly useful in the development of CNS-targeting agents, receptor modulators, and enzyme inhibitors. Its well-defined structure and synthetic accessibility make it a preferred choice for research applications requiring precise molecular frameworks.
6-Methyl-3-piperidin-4-yl-1H-indole structure
149669-45-4 structure
Product Name:6-Methyl-3-piperidin-4-yl-1H-indole
CAS No:149669-45-4
MF:C14H18N2
MW:214.306123256683
MDL:MFCD04114997
CID:100134
PubChem ID:21268318
Update Time:2025-06-07

6-Methyl-3-piperidin-4-yl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,6-methyl-3-(4-piperidinyl)-
    • 6-METHYL-3-PIPERIDIN-4-YL-1H-INDOLE
    • 1H-Indole,6-methyl-3-(4-piperidinyl)
    • 4-(6-Methyl-3-indolyl)piperidine
    • 6-methyl-3-(piperidin-4-yl)-1H-indole
    • 1H-INDOLE, 6-METHYL-3-(4-PIPERIDINYL)-
    • 3,5-Dichloroisatoicanhydride
    • FT-0763214
    • Z385446120
    • SCHEMBL4676883
    • BB 0260818
    • DTXSID90611806
    • ZFA66945
    • AKOS008124765
    • AB19421
    • GQEXUCXUFCKMJH-UHFFFAOYSA-N
    • 149669-45-4
    • EN300-66639
    • G28623
    • DB-063822
    • 6-Methyl-3-piperidin-4-yl-1H-indole
    • MDL: MFCD04114997
    • Inchi: 1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3
    • InChI Key: GQEXUCXUFCKMJH-UHFFFAOYSA-N
    • SMILES: N1CCC(C2=CNC3C=C(C)C=CC2=3)CC1

Computed Properties

  • Exact Mass: 214.14700
  • Monoisotopic Mass: 214.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Density: 1.096
  • Boiling Point: 394.8°C at 760 mmHg
  • Flash Point: 192.5°C
  • Refractive Index: 1.612
  • PSA: 27.82000
  • LogP: 3.27210

6-Methyl-3-piperidin-4-yl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-Methyl-3-piperidin-4-yl-1H-indole

Introduction to 6-Methyl-3-piperidin-4-yl-1H-indole (CAS No. 149669-45-4)

6-Methyl-3-piperidin-4-yl-1H-indole, with the CAS number 149669-45-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-Methyl-3-piperidin-4-yl-1H-indole make it a promising candidate for various drug discovery and development efforts.

The chemical structure of 6-Methyl-3-piperidin-4-yl-1H-indole consists of an indole core with a methyl group at the 6-position and a piperidine ring attached at the 3-position. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an interesting target for both academic and industrial research. Recent studies have explored the potential of this compound in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders.

In the context of neurodegenerative diseases, 6-Methyl-3-piperidin-4-yl-1H-indole has shown promising results in preclinical models. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound can modulate specific neurotransmitter systems, such as serotonin and dopamine, which are crucial for maintaining neuronal health. These findings suggest that 6-Methyl-3-piperidin-4-yl-1H-indole may have potential as a neuroprotective agent or a treatment for conditions such as Parkinson's disease and Alzheimer's disease.

Beyond its neuroprotective properties, 6-Methyl-3-piperidin-4-yl-1H-indole has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many chronic diseases, and compounds that can effectively reduce inflammation without causing significant side effects are highly sought after. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In cancer research, 6-Methyl-3-piperidin-4-yl-1H-indole has been evaluated for its antiproliferative and pro-apoptotic activities. Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT pathway and the MAPK pathway, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 6-Methyl-3-piperidin-4-yl-1H-indole have also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are essential for ensuring effective delivery to target tissues and minimizing toxicity. Additionally, preliminary toxicology studies have indicated that 6-Methyl-3-piperidin-4-yl-1H-indole is well-tolerated at therapeutic doses, further supporting its potential for clinical development.

In conclusion, 6-Methyl-3-piperidin-4-yl-1H-indole (CAS No. 149669-45-4) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive target for further research and development in the fields of neurodegenerative diseases, cancer, and inflammatory disorders. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play an increasingly important role in advancing our understanding of these complex diseases and developing novel therapeutic strategies.

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